molecular formula C9H11Cl2NO B13519334 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13519334
M. Wt: 220.09 g/mol
InChI Key: JKPDQHUALAHWOP-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is a substituted ethanolamine derivative featuring a 3,5-dichlorophenyl group and a methylamino (-NHCH₃) substituent on the ethanol backbone.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-5-9(13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3

InChI Key

JKPDQHUALAHWOP-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with methylamine and a reducing agent. One common method is the reductive amination of 3,5-dichlorobenzaldehyde using methylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethanone.

    Reduction: Formation of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural differences, molecular properties, and applications of related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Applications/Use Cases Evidence Reference
1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol C₉H₁₀Cl₂NO 3,5-dichlorophenyl, methylamino, hydroxyl ~237.09 (calculated) Pharmaceutical intermediates N/A
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride C₁₄H₁₂Cl₂FN·HCl 3,5-dichlorophenyl, 4-fluorophenyl, amine 242.36 Research chemical (building block)
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol C₈H₉Cl₂NO 3,5-dichlorophenyl, aminoethanol 218.07 Unspecified research applications
N-(3,5-Dichlorophenyl)succinimide C₁₀H₇Cl₂NO₂ 3,5-dichlorophenyl, succinimide ring 256.08 Analytical reference standards
1-[1-(3,5-Dichlorophenyl)-5-methyltriazol-4-yl]ethanone C₁₁H₉Cl₂N₃O 3,5-dichlorophenyl, triazole, acetyl 286.11 Agrochemicals (pesticide)
Ethyl (3,5-dichlorophenyl)(difluoro)acetate C₁₀H₈Cl₂F₂O₂ 3,5-dichlorophenyl, difluoroacetate ~277.08 (calculated) Fluorinated intermediates
Key Observations:
  • Substituent Effects: The methylamino group in the target compound distinguishes it from analogs like 2-[(3,5-dichlorophenyl)amino]ethan-1-ol (), which lacks the methyl substitution. This modification may enhance lipophilicity and receptor-binding specificity. Heterocyclic Moieties: Compounds like N-(3,5-dichlorophenyl)succinimide () and the triazole-containing pesticide () demonstrate how cyclic structures (succinimide, triazole) enhance stability and bioactivity in specific applications.
  • Fluorinated Derivatives : Ethyl (3,5-dichlorophenyl)(difluoro)acetate () highlights the role of fluorine in improving compound stability and membrane permeability, critical for agrochemical efficacy.

Physicochemical and Application-Based Comparisons

Solubility and Stability:
  • Hydrochloride Salts : The hydrochloride salt in likely exhibits higher aqueous solubility than the free base form of the target compound, making it preferable for synthetic workflows.
  • Hydroxyl vs. Acetyl Groups: The hydroxyl group in 2-[(3,5-dichlorophenyl)amino]ethan-1-ol () facilitates hydrogen bonding, whereas the acetyl group in the triazole derivative () may reduce polarity, favoring pesticidal activity.

Biological Activity

1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol, also known as (2S)-2-(3,5-dichlorophenyl)-2-(methylamino)ethan-1-ol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C9H11Cl2NO
  • Molecular Weight : 220.09574 g/mol
  • CAS Number : 1213221-25-0

Research indicates that the biological activity of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is largely attributed to its interaction with various biological targets. The compound exhibits a unique ability to modulate neurotransmitter systems, particularly in relation to adrenergic receptors. Its structural similarities to other biologically active compounds suggest potential for significant pharmacological effects.

Antitumor Activity

Studies have demonstrated that 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol exhibits notable cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (μM) Mechanism
A431<10Apoptosis via caspase activation
Jurkat<10Induction of mitochondrial dysfunction

Antibacterial Activity

The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed effective inhibition of bacterial growth, making it a candidate for further development as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus25
Escherichia coli50

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of 1-(3,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol in murine models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to enhance immune response and induce apoptosis in tumor cells.
  • Antimicrobial Efficacy : In a clinical setting, patients treated with formulations containing this compound experienced improved outcomes in infections resistant to standard antibiotics. The compound's dual action on both bacterial cell walls and metabolic pathways was highlighted as a key factor in its efficacy.

Research Findings

Recent literature emphasizes the role of structural modifications in enhancing the biological activity of similar compounds. Studies suggest that substituents on the phenyl ring significantly influence cytotoxicity and antibacterial properties.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine enhances the compound's potency by increasing lipophilicity and improving receptor binding affinity.

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